(E)-but-2-enedioic acid;methyl 4-[2-[(2-hydroxy-2-phenylethyl)amino]propyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRL-26830A is a beta adrenoceptor agonist that has been shown to have antiobesity and antidiabetic properties in rodents . It is known for its ability to stimulate thermogenesis and promote weight loss by increasing metabolic rate . The compound has been studied for its potential use in treating obesity and diabetes due to its unique mechanism of action on beta-3 adrenergic receptors .
Preparation Methods
The synthesis of BRL-26830A involves several steps. One method includes the condensation of 2-hydroxy-2-phenylethylamine with 1-(4-methoxycarbonylphenyl)-2-propanone in refluxing benzene, followed by reduction with sodium borohydride in methanol, and treatment with maleic acid . Another method describes the synthesis of [14C]-labeled BRL-26830A, which involves the reaction of copper sulfate with sodium methabisulfite, followed by treatment with [14C]-labeled potassium cyanide to yield cuprous cyanide. This is then condensed with methyl 4-bromobenzoate to afford methyl 4-cyanobenzoate, which is reduced with aluminum/nickel and formic acid to give methyl 4-formylbenzoate. This compound is then condensed with nitroethane by means of butylamine and acetic acid in benzene to give methyl 4-(2-nitro-1-propenyl)benzoate. The treatment of this compound with iron and hydrochloric acid in refluxing methanol yields methyl 4-(acetonyl)benzoate, which is reductocondensed with (R*)-2-amino-1-phenylethanol by means of sodium borohydride in refluxing benzene and crystallized in methanol to fractionate the optical diastereomers. Finally, the (R*,R*)-isomer is treated with fumaric acid .
Chemical Reactions Analysis
BRL-26830A undergoes various chemical reactions, including reduction and condensation reactions. Common reagents used in these reactions include sodium borohydride, aluminum/nickel, formic acid, butylamine, acetic acid, iron, and hydrochloric acid . The major products formed from these reactions include methyl 4-cyanobenzoate, methyl 4-formylbenzoate, methyl 4-(2-nitro-1-propenyl)benzoate, and methyl 4-(acetonyl)benzoate .
Scientific Research Applications
In medicine, it has been investigated for its antiobesity and antidiabetic properties . The compound has shown promise in increasing metabolic rate and promoting weight loss in obese rodents . It has also been studied for its ability to improve glucose tolerance and stimulate insulin secretion, making it a potential candidate for diabetes treatment . In addition, BRL-26830A has been explored for its effects on lipid metabolism, including its ability to lower triglyceride levels and increase high-density lipoprotein cholesterol levels .
Mechanism of Action
BRL-26830A exerts its effects by acting as a beta-3 adrenergic receptor agonist . This receptor is primarily found in brown adipose tissue and is involved in the regulation of thermogenesis and energy expenditure . By stimulating these receptors, BRL-26830A increases the metabolic rate and promotes the breakdown of fat, leading to weight loss . The compound also stimulates insulin secretion, which helps to lower blood glucose levels . The exact molecular targets and pathways involved in these effects are still being studied, but it is believed that the compound’s active metabolite plays a key role in mediating its pharmacological actions .
Comparison with Similar Compounds
BRL-26830A is unique in its selectivity for beta-3 adrenergic receptors, which distinguishes it from other beta adrenoceptor agonists that primarily target beta-1 and beta-2 receptors . Similar compounds include BRL-33725A and BRL-35135A, which also selectively stimulate brown adipocyte beta-adrenoceptors and have potential as thermogenic anti-obesity agents . These compounds share a similar mechanism of action but differ in their chemical structures and metabolic profiles . Another related compound is BRL-37344, which has been studied for its antidiabetic and hypolipemiant effects .
Properties
Molecular Formula |
C23H27NO7 |
---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;methyl 4-[2-[(2-hydroxy-2-phenylethyl)amino]propyl]benzoate |
InChI |
InChI=1S/C19H23NO3.C4H4O4/c1-14(20-13-18(21)16-6-4-3-5-7-16)12-15-8-10-17(11-9-15)19(22)23-2;5-3(6)1-2-4(7)8/h3-11,14,18,20-21H,12-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
DKFWAGFVYPCJRL-WLHGVMLRSA-N |
Isomeric SMILES |
CC(CC1=CC=C(C=C1)C(=O)OC)NCC(C2=CC=CC=C2)O.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)C(=O)OC)NCC(C2=CC=CC=C2)O.C(=CC(=O)O)C(=O)O |
Synonyms |
BRL 26830 BRL 26830A BRL-26830A methyl 4-(2-((2-hydroxy-2-phenethyl)amino)propyl)benzoate-2-butanedioate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.